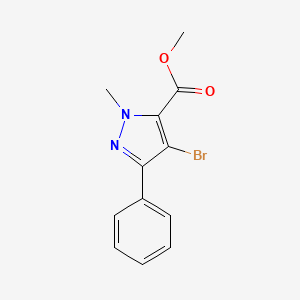
methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
説明
Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . This change in structure translates into changes in properties, which could potentially affect the interaction of the compound with its targets .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical reactions, and their structural and conformational preferences are of utmost relevance .
生物活性
Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine atom at the 4-position, a phenyl group at the 3-position, and a carboxylate ester functional group at the 5-position. Its molecular formula is with a molar mass of approximately 281.11 g/mol. This structure contributes to its unique chemical properties and biological activities .
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity . In vitro assays have reported significant antiproliferative effects at concentrations as low as 2.5 μM .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its structural features enhance its interaction with microbial targets, potentially leading to effective treatments for infections .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit oxidative phosphorylation processes, which are crucial for cellular energy metabolism .
Receptor Modulation : The bromine atom and ester functional group enhance the compound's binding affinity to various receptors, influencing signaling pathways related to cancer progression and inflammation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
- Bromination : The introduction of the bromine atom is accomplished using brominating agents under controlled conditions.
- Esterification : The final step involves esterifying the carboxylic acid with methanol, often in the presence of an acid catalyst .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
特性
IUPAC Name |
methyl 4-bromo-2-methyl-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15-11(12(16)17-2)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZCHFCDYMKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















